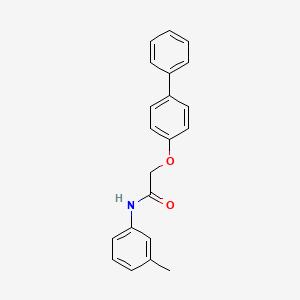

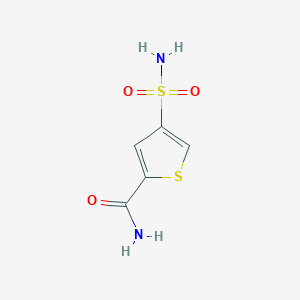

![molecular formula C13H19N3O5S B5571099 N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)

N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide, also known as AH-7921, is a synthetic opioid that was first synthesized in 1970s. It has been classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and addiction. However, despite its legal status, AH-7921 has been the subject of scientific research in recent years due to its potential as a pain management medication.

Aplicaciones Científicas De Investigación

Biocatalysis in Drug Metabolism

Biocatalysis using microbial systems, such as Actinoplanes missouriensis, has been demonstrated to produce mammalian metabolites of biaryl-bis-sulfonamides, providing a method for the preparation of metabolites for structural characterization and clinical investigations. This approach supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, aiding in the study of drug metabolism and the development of analytical standards for clinical trials (Zmijewski et al., 2006).

Prodrug Development

Sulfonamide derivatives have been investigated as potential prodrug forms, enhancing the solubility and pharmacokinetic profiles of drugs. This includes the synthesis and evaluation of water-soluble amino acid derivatives of N-methylsulfonamides, which undergo enzymatic hydrolysis to yield the parent sulfonamide, thereby improving drug delivery and efficacy (Larsen et al., 1988).

Water Treatment and Filtration

Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, demonstrating improved water flux and dye rejection capabilities. This application is crucial for the treatment of dye solutions and potable water purification, showcasing the role of sulfonamide derivatives in enhancing the efficiency of water treatment processes (Liu et al., 2012).

Antibody-Drug Conjugates (ADCs)

Sulfonamide derivatives have been utilized in the chemoselective modification of cysteine-containing peptides and proteins, facilitating the preparation of antibody-drug conjugates (ADCs). This approach allows for controlled drug-antibody ratios, enhancing the therapeutic efficacy of ADCs in targeting specific diseases, including cancer (Huang et al., 2018).

Desalination Technology

Composite nanofiltration membranes have been synthesized using novel polymers blended with polysulfone, showing significant salt rejection and water flux capabilities. These membranes contribute to the development of efficient desalination technologies, addressing the global need for fresh water (Padaki et al., 2013).

Propiedades

IUPAC Name |

N'-(2-hydroxyethyl)-N'-methyl-N-(4-sulfamoylphenyl)butanediamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S/c1-16(8-9-17)13(19)7-6-12(18)15-10-2-4-11(5-3-10)22(14,20)21/h2-5,17H,6-9H2,1H3,(H,15,18)(H2,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEXXKIPYGCZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

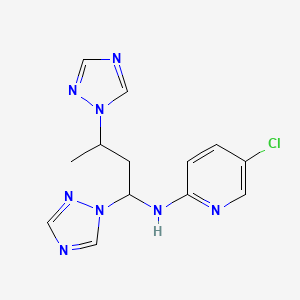

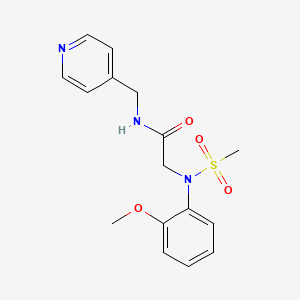

![(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)

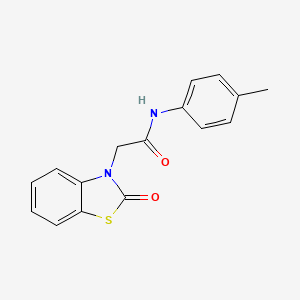

![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)

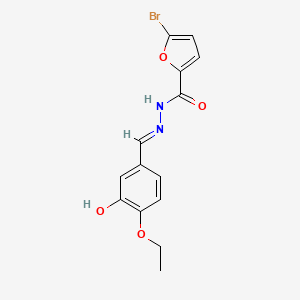

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl (4-chlorophenyl)carbamate](/img/structure/B5571095.png)

![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)

![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)